molecular formula C16H21ClFN3O3 B5402786 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide

2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide

Cat. No. B5402786
M. Wt: 357.81 g/mol
InChI Key: FVBMTYUPMLNVEW-UHFFFAOYSA-N
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Description

2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide, also known as CFM-2, is a synthetic compound that has gained attention in the scientific community due to its potential applications in research. CFM-2 is a piperazine derivative and is known to have anti-inflammatory, analgesic, and antipyretic properties. In

Scientific Research Applications

2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide has been studied for its potential applications in various scientific research fields. One of the primary applications of 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide is in the study of pain and inflammation. 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide has been shown to have potent analgesic and anti-inflammatory effects in animal models. 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide has also been studied for its potential use in the treatment of fever.

Mechanism of Action

The exact mechanism of action of 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide is not fully understood. However, it is believed that 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide exerts its effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins. 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide is also believed to modulate the activity of ion channels and neurotransmitter receptors involved in pain and inflammation.
Biochemical and Physiological Effects
2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide has been shown to have a range of biochemical and physiological effects. In animal models, 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide has been shown to reduce pain and inflammation, lower body temperature, and decrease the production of pro-inflammatory cytokines and prostaglandins. 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide has also been shown to have a protective effect on the liver and kidneys.

Advantages and Limitations for Lab Experiments

One of the advantages of 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide is its potent analgesic and anti-inflammatory effects. 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide has also been shown to be relatively safe in animal models. However, one of the limitations of 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide is its limited solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for the study of 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide. One direction is the development of more potent and selective 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide analogs. Another direction is the study of the long-term effects of 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide on the liver and kidneys. Additionally, the potential use of 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide in the treatment of autoimmune diseases and cancer should be explored.
Conclusion
2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide is a synthetic compound that has potential applications in various scientific research fields. 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide has potent analgesic and anti-inflammatory effects and has been shown to be relatively safe in animal models. The exact mechanism of action of 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide is not fully understood, but it is believed to involve the inhibition of pro-inflammatory cytokines and prostaglandins. 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide has several advantages and limitations for lab experiments, and there are several potential future directions for its study.

Synthesis Methods

2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide is synthesized using a two-step process. The first step involves the reaction of 4-chloro-3-fluorobenzylamine with 2-methoxyethylamine to form 1-(4-chloro-3-fluorobenzyl)-3-(2-methoxyethylamino)propan-2-ol. The second step involves the reaction of the intermediate product with acetic anhydride to form 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide. The overall yield of 2-[1-(4-chloro-3-fluorobenzyl)-3-oxo-2-piperazinyl]-N-(2-methoxyethyl)acetamide is approximately 70%.

properties

IUPAC Name

2-[1-[(4-chloro-3-fluorophenyl)methyl]-3-oxopiperazin-2-yl]-N-(2-methoxyethyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21ClFN3O3/c1-24-7-5-19-15(22)9-14-16(23)20-4-6-21(14)10-11-2-3-12(17)13(18)8-11/h2-3,8,14H,4-7,9-10H2,1H3,(H,19,22)(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVBMTYUPMLNVEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)CC1C(=O)NCCN1CC2=CC(=C(C=C2)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21ClFN3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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